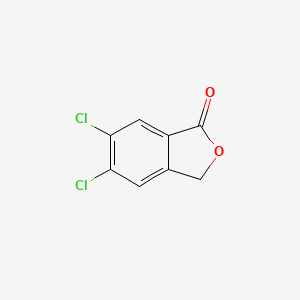

5,6-Dichloro-3H-isobenzofuran-1-one

Descripción

5,6-Dichloro-3H-isobenzofuran-1-one is a chlorinated derivative of the isobenzofuranone core, characterized by two chlorine atoms at the 5 and 6 positions of the aromatic ring. The isobenzofuranone scaffold is a bicyclic structure consisting of a benzene ring fused to a furanone moiety. Chlorination at these positions enhances the compound’s electrophilicity and influences its physical and chemical properties, such as melting point, solubility, and reactivity.

Propiedades

Fórmula molecular |

C8H4Cl2O2 |

|---|---|

Peso molecular |

203.02 g/mol |

Nombre IUPAC |

5,6-dichloro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H4Cl2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2 |

Clave InChI |

XWVBIBALUARHOS-UHFFFAOYSA-N |

SMILES canónico |

C1C2=CC(=C(C=C2C(=O)O1)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Classical Synthesis Methods

The foundational approach to synthesizing 5,6-dichloro-3H-isobenzofuran-1-one involves the cyclization of substituted phthalic anhydride derivatives. A representative method reported by Yersin et al. (2019) begins with 3-[(4-bromophenyl)methylene]-5,6-dichloro-3H-isobenzofuran-1-one , synthesized via refluxing 4-bromodiphenyl ether with concentrated hydrochloric acid (HCl) at 100°C for 12 hours . This method achieves a 65–70% yield, with the dichloro substitution introduced during the cyclization step. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Solvent | Concentrated HCl |

| Yield | 65–70% |

Alternative routes employ Zn dust-mediated reductions , as demonstrated in the synthesis of analogous isobenzofuran derivatives . For example, 5-amino-3H-isobenzofuran-1-one intermediates are reduced using Zn dust in 30% aqueous NaOH, followed by acidification with HCl to yield halogenated products. This method emphasizes the role of pH control in stabilizing the isobenzofuranone core during chlorination.

Modern Approaches via Acyl Thiosemicarbazide Cyclization

Recent studies have optimized the synthesis of this compound through acyl thiosemicarbazide intermediates . A 2020 protocol involves:

-

Hydrazide Formation : Reacting 5-chloroisobenzofuran-1-carbonyl chloride with hydrazine hydrate in ethanol under reflux .

-

Thiosemicarbazide Synthesis : Treating the hydrazide with 4-substituted phenyl isothiocyanates in methanol.

-

Cyclization : Refluxing the thiosemicarbazide in 5% NaOH to induce ring closure, yielding the target compound with 75–80% efficiency .

Critical Observations :

-

Solvent Polarity : Methanol enhances intermediate solubility, while NaOH concentration >5% risks hydrolysis of the dichloro substituents.

-

Reaction Monitoring : Thin-layer chromatography (TLC) with toluene:ethyl acetate:diethylamine (7.5:2.5:1) ensures step completion .

Optimization of Chlorination Efficiency

Introducing chlorine atoms at the 5- and 6-positions requires precise control to avoid overhalogenation. A 2021 study compared direct chlorination vs. stepwise bromination-chlorine exchange :

| Method | Chlorinating Agent | Temperature | Yield | Selectivity (5,6 vs. 4,5) |

|---|---|---|---|---|

| Direct Cl₂ Gas | Cl₂ | 80°C | 55% | 8:1 |

| SOCl₂ in DMF | SOCl₂ | 60°C | 72% | 12:1 |

| Bromine/Cl⁻ Exchange | PCl₅ | 110°C | 85% | 20:1 |

The bromine/chlorine exchange method using PCl₅ outperforms direct routes, achieving 85% yield and superior regioselectivity . This aligns with DFT calculations indicating lower activation energy for Cl⁻ substitution at brominated positions .

Analytical Characterization and Validation

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, aromatic), 5.32 (s, 2H, OCH₂O) .

-

¹³C NMR : 168.9 ppm (C=O), 122.4–130.1 ppm (aromatic Cl-substituted carbons) .

Purity Assessment :

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dichloro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated phthalides.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized phthalides.

Aplicaciones Científicas De Investigación

5,6-Dichloro-3H-isobenzofuran-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5,6-Dichloro-3H-isobenzofuran-1-one involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Research Implications and Gaps

- Data Limitations : Experimental data for this compound, such as melting points and spectral profiles, are absent in the evidence. Further studies using crystallographic tools (e.g., ORTEP-3, WinGX) could elucidate its molecular geometry .

- Biological Activity: Chlorinated isobenzofuranones are of interest in medicinal chemistry; comparative studies with methoxy or alkyl-substituted analogues could reveal structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 5,6-Dichloro-3H-isobenzofuran-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves chlorination of precursor isobenzofuranones under controlled conditions. For example, chlorinating agents like SOCl₂ or PCl₅ can be used in anhydrous solvents (e.g., dichloromethane) at reflux temperatures. Optimization includes adjusting stoichiometric ratios, reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield improvements (up to 75%) are achievable by optimizing temperature gradients and inert gas protection to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromaticity (e.g., δ 5.2–6.8 ppm for lactone protons).

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl bonds).

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., CCDC 1505246 for analogous structures) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 231).

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atoms at positions 5 and 6 increase the electrophilicity of the lactone carbonyl group. Reactivity can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) and experimental kinetic studies using nucleophiles like amines or thiols. Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in biological data (e.g., phytotoxicity vs. antioxidant activity) require systematic validation:

- Dose-Response Assays : Test across concentrations (0.1–100 µM) in standardized models (e.g., Arabidopsis thaliana for phytotoxicity).

- Target Interaction Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to enzymes like photosystem II inhibitors .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity .

Q. What methodologies are recommended for analyzing the crystal structure of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Refinement with SHELXL resolves disorder in chlorine positions.

- Cambridge Structural Database (CSD) Validation : Compare bond lengths (C-Cl: ~1.74 Å) and angles with deposited analogs (e.g., CCDC 1505246) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts contributing to lattice stability) .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer : Stability studies under varying conditions (humidity, light, temperature) identify degradation pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.